molecular formula C3H3Br3O B11932703 1,1,1-Tribromoacetone CAS No. 3770-98-7

1,1,1-Tribromoacetone

Cat. No.: B11932703
CAS No.: 3770-98-7
M. Wt: 294.77 g/mol
InChI Key: OHJUXYKQXTXBTR-UHFFFAOYSA-N
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Description

1,1,1-Tribromoacetone: is a chemical compound with the molecular formula C3H3Br3O . It is a tribromide derivative of bromoacetone and is known for its reactivity and applications in various chemical processes . This compound is characterized by the presence of three bromine atoms attached to the carbonyl group, making it a highly brominated ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Tribromoacetone can be synthesized through the bromination of acetone. The process involves the reaction of acetone with bromine in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of enol intermediates, which then react with bromine to form the tribrominated product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the controlled bromination of acetone using bromine and acetic acid as the catalyst. The reaction conditions are carefully monitored to ensure the complete bromination of acetone without the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Tribromoacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,1-Tribromoacetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-tribromoacetone involves its reactivity with nucleophiles and electrophiles. The presence of three bromine atoms makes it highly reactive, allowing it to participate in various chemical reactions. The compound can form enol intermediates, which then react with other reagents to form different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    Bromoacetone: A less brominated derivative with only one bromine atom.

    1,1-Dibromoacetone: A compound with two bromine atoms.

    Dibromoacetaldehyde: A related compound with a different carbonyl group.

Comparison: 1,1,1-Tribromoacetone is unique due to the presence of three bromine atoms, which significantly increases its reactivity compared to bromoacetone and 1,1-dibromoacetone. This high level of bromination makes it a valuable reagent in organic synthesis and other chemical processes .

Properties

IUPAC Name

1,1,1-tribromopropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br3O/c1-2(7)3(4,5)6/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJUXYKQXTXBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(Br)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336849
Record name 1,1,1-Tribromopropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3770-98-7
Record name 1,1,1-Tribromopropanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3770-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Tribromopropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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